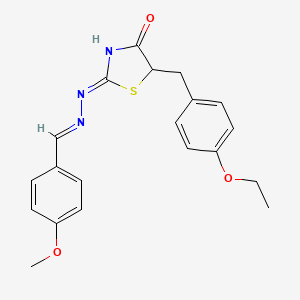

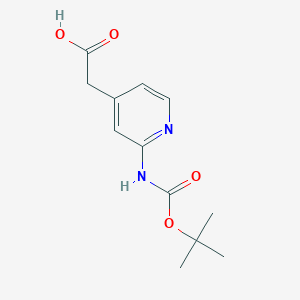

(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazolidinones are a class of compounds with a core thiazolidine structure that exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The interest in these compounds stems from their structural versatility, which allows for the synthesis of derivatives with targeted biological activities through modifications at various positions of the core ring.

Synthesis Analysis

Thiazolidinones are synthesized through a variety of methods, often involving the condensation of thioglycolic acid with aldehydes and amides in the presence of anhydrous zinc chloride in ethanol. The synthesis process can be tailored to introduce different substituents, such as methoxybenzylidene and ethoxybenzyl groups, to achieve desired properties and activities (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by hydrogen-bonded dimers, chains of rings, and sheets, which are influenced by the substituents attached to the thiazolidinone core. These structural features significantly affect the compound's biological activity and interaction with biological targets (Delgado, Quiroga, Cobo, Low, & Glidewell, 2005).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including nucleophilic substitution and Knoevenagel condensation, to yield a diverse array of compounds. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of thiazolidinone-based compounds (Dattatraya & Devanand, 2015).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Synthesis and Structural Characterization : The compound has been studied for its synthesis and molecular structure. For example, a similar compound (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO) has been synthesized, and its crystal structure determined by X-ray diffraction. The structure was found to be significantly non-planar and exhibits intermolecular hydrogen bonds (Benhalima et al., 2011).

Molecular Docking and Antimicrobial Studies : Thiazole derivatives, including those similar to the queried compound, have been synthesized and evaluated for antimicrobial properties. These compounds were found effective against various bacteria, and molecular docking studies provided insights into their binding modes (Desai et al., 2022).

Biological and Anticancer Properties

- Potential Anticancer Properties : Compounds with structural similarities have been synthesized and evaluated for their potential as anticancer agents. Some derivatives demonstrated promising activities against various cancer cell lines, indicating the potential therapeutic use of such compounds in cancer treatment (Al-Mutabagani et al., 2021).

Photodynamic Therapy Applications

- Use in Photodynamic Therapy : Compounds related to (Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one have been studied for their potential in photodynamic therapy, particularly for the treatment of cancer. Their properties as photosensitizers are significant for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Anti-Inflammatory and Immunopharmacological Effects

- Immunopharmacological Effects : The compound has been investigated for its effects on macrophage migration and cytokine mRNA expression, particularly in the context of adjuvant-induced arthritis. It showed potential as an anti-inflammatory therapeutic agent (Ma et al., 2010).

Corrosion Inhibition

- Corrosion Inhibition Applications : Derivatives of thiazolidinediones, similar to the compound , have been explored as corrosion inhibitors for metals, indicating their potential in industrial applications (Chaouiki et al., 2022).

Eigenschaften

IUPAC Name |

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-3-26-17-10-4-14(5-11-17)12-18-19(24)22-20(27-18)23-21-13-15-6-8-16(25-2)9-7-15/h4-11,13,18H,3,12H2,1-2H3,(H,22,23,24)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQPTUFNEXIVLO-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=C(C=C3)OC)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=C(C=C3)OC)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-(4-ethoxybenzyl)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2488459.png)

![N-([2,3'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2488464.png)

![4-Methyl-3-(nitromethyl)-2-(2-oxo-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazin-1-yl}ethyl)cyclopentan-1-one](/img/structure/B2488465.png)

![1-[(Chloromethoxy)methyl]-4-methoxybenzene](/img/structure/B2488471.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)